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\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the *H and 13C Nuclear Magnetic
Resonance (NMR) spectroscopic data for 3-(N-Methylaminocarbonyl)phenylboronic acid.
The information is presented in a structured format to facilitate its use in research and
development, particularly in the context of drug discovery and medicinal chemistry where this
compound may serve as a key building block or intermediate.

Predicted NMR Data

Due to the limited availability of public experimental spectra for 3-(N-
Methylaminocarbonyl)phenylboronic acid, the following tables present predicted *H and 13C
NMR data. These predictions were generated using advanced computational algorithms that
provide reliable estimations of chemical shifts, which are invaluable for structural verification
and analysis.

Table 1: Predicted *"H NMR Data for 3-(N-
Methylaminocarbonyl)phenylboronic acid
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Predicted Coupling
Protons ) ) Lo ) .
. Chemical Shift  Multiplicity Integration Constant (J) in
(Position)
(ppm) Hz
Ar-H (2) 8.15 Singlet 1H -
Ar-H (4) 7.95 Doublet 1H 7.6
Ar-H (5) 7.45 Triplet 1H 7.6
Ar-H (6) 7.85 Doublet 1H 7.6
N-H 6.20 (broad) Singlet 1H -
C-Hs 2.85 Doublet 3H 4.8
B-(OH)2 8.30 (broad) Singlet 2H -

Note: Predicted chemical shifts are referenced to a standard solvent, typically CDCIls or DMSO-
de. The broadness of the N-H and B-(OH)z signals is due to quadrupolar broadening and
chemical exchange.

Table 2: Predicted **C NMR Data for 3-(N-
Methvlami I Dol I . i

Carbon (Position) Predicted Chemical Shift (ppm)
C=0 168.5

C-B(1) 135.0 (broad)

C-3 134.5

C-5 128.5

C-4 128.0

C-6 131.0

C-2 133.0

N-CHs 26.5
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Note: The signal for the carbon attached to the boron (C-1) is often broadened due to the
quadrupolar nature of the boron nucleus and may be difficult to observe.

Experimental Protocols

The following is a detailed, generalized protocol for the acquisition of *H and 13C NMR spectra
for small organic molecules such as 3-(N-Methylaminocarbonyl)phenylboronic acid.

Sample Preparation

o Sample Weighing: Accurately weigh 5-10 mg of 3-(N-Methylaminocarbonyl)phenylboronic
acid for *H NMR, and 20-50 mg for 3C NMR.

e Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble
(e.g., DMSO-ds, CDCIs, or Methanol-d4). The choice of solvent can affect the chemical shifts.

o Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated
solvent in a clean, dry vial.

e Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

« Filtration (Optional): If any particulate matter is present, filter the solution through a small
plug of glass wool in the pipette during transfer.

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Operation

e Instrument Setup: Ensure the NMR spectrometer is properly tuned and the magnetic field is
shimmed for homogeneity.

o Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the
sample changer or directly into the magnet.

e Locking: Lock the spectrometer onto the deuterium signal of the solvent.
o Parameter Setup for *H NMR:

o Pulse Sequence: A standard single-pulse sequence is typically used.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b141188?utm_src=pdf-body
https://www.benchchem.com/product/b141188?utm_src=pdf-body
https://www.benchchem.com/product/b141188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Acquisition Time (at): 2-4 seconds.

o

Relaxation Delay (d1): 1-5 seconds.

[¢]

Number of Scans (ns): 8-16 scans, depending on the sample concentration.

[¢]

Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient.

o Parameter Setup for 13C NMR:

[e]

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

[e]

Acquisition Time (at): 1-2 seconds.

o

Relaxation Delay (d1): 2-5 seconds.

[¢]

Number of Scans (ns): 1024 or more scans are often required due to the low natural
abundance of 13C.

[¢]

Spectral Width (sw): A range of 0 to 200 ppm is typical for organic molecules.
o Data Acquisition: Initiate the acquisition process.

o Data Processing: After acquisition, perform a Fourier transform, phase correction, and
baseline correction on the resulting Free Induction Decay (FID).

o Referencing: Calibrate the chemical shift scale using the residual solvent peak as a
reference.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for NMR data
acquisition.

Caption: Chemical structure of 3-(N-Methylaminocarbonyl)phenylboronic acid.
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Caption: General workflow for NMR data acquisition and analysis.

« To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for 3-(N-
Methylaminocarbonyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b141188#1h-nmr-and-13c-nmr-data-for-3-n-
methylaminocarbonyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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